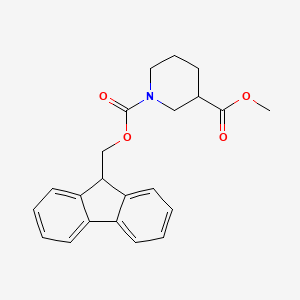![molecular formula C17H25NO7 B7962075 D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate](/img/structure/B7962075.png)
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Aspartic Acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate is a complex organic compound that belongs to the family of amino acids. It is a derivative of aspartic acid, which is one of the non-essential amino acids used in the biosynthesis of proteins. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic Acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate typically involves multiple steps. The starting material is D-aspartic acid, which undergoes esterification and protection reactions to introduce the phenylmethoxy carbonyl group and the methyl ester group. The reaction conditions include the use of reagents such as phenylmethyl chloroformate and methanol, under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization and other purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, D-Aspartic Acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate is used to study protein interactions and enzyme activities. It helps in understanding the role of aspartic acid derivatives in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific receptors or enzymes involved in various diseases.
Industry: In the industry, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of dietary supplements and nutritional products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist for certain receptors, influencing cellular signaling and metabolic processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-Methyl-D-Aspartic Acid (NMDA): This compound is structurally similar and is known for its role in neurotransmission.
L-Aspartic Acid: The L-isomer of aspartic acid, which is more commonly found in nature.
Aspartame: A dipeptide derivative of aspartic acid used as an artificial sweetener.
Uniqueness: D-Aspartic Acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2R)-2-(phenylmethoxycarbonylamino)butanedioate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.H2O/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12;/h5-9,13H,10-11H2,1-4H3,(H,18,21);1H2/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPHVLZYFUWEMT-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
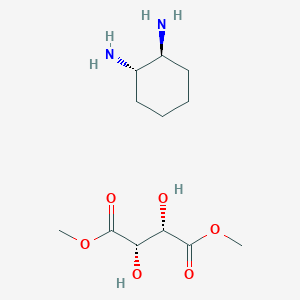
amino}-4-methylpentanoate](/img/structure/B7962012.png)
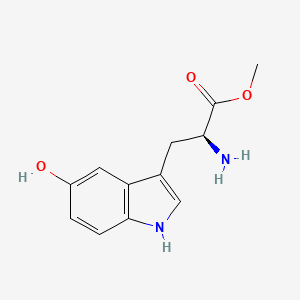
![Methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate](/img/structure/B7962029.png)
![Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7962031.png)
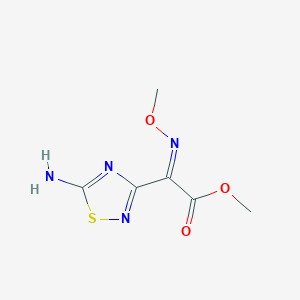
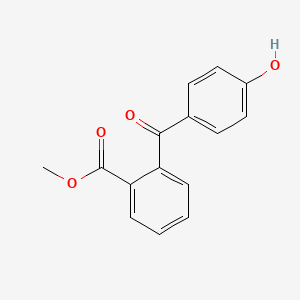
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B7962051.png)
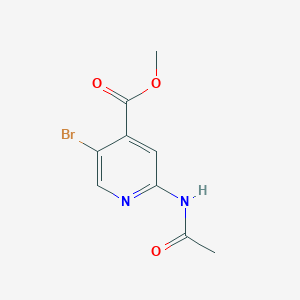
![1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B7962054.png)
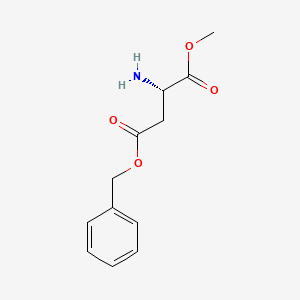
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B7962065.png)
![Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoate](/img/structure/B7962066.png)
